1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring bonded to a sulfonyl group and a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of cyclopent-3-ene-1-sulfonyl chloride with 4-methylbenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the cyclopentene ring or the sulfonyl group, leading to different products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced cyclopentene or sulfonyl groups.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to engage in various chemical pathways, influencing its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopent-3-ene-1-sulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- Cyclopent-3-ene-1-sulfonyl fluoride
Uniqueness
1-(Cyclopent-3-ene-1-sulfonyl)-4-methylbenzene is unique due to the combination of a cyclopentene ring and a sulfonyl group attached to a methyl-substituted benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
918871-61-1 |
---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-cyclopent-3-en-1-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-10-6-8-12(9-7-10)15(13,14)11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3 |
InChI Key |
FSSDAYQELHBTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.